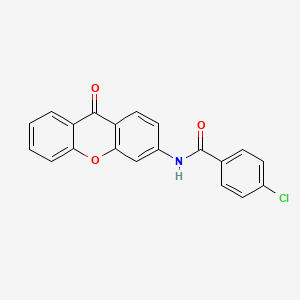

4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Description

4-Chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a benzamide derivative characterized by a xanthenone core substituted with a 4-chlorobenzamide group at the 3-position. The xanthenone scaffold (a tricyclic structure with two benzene rings fused to a central oxygen-containing ring) confers rigidity and planar aromaticity, while the 4-chlorobenzamide moiety introduces electronic and steric effects that influence molecular interactions.

Properties

IUPAC Name |

4-chloro-N-(9-oxoxanthen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO3/c21-13-7-5-12(6-8-13)20(24)22-14-9-10-16-18(11-14)25-17-4-2-1-3-15(17)19(16)23/h1-11H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCSFVLECZGPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with 9-oxo-9H-xanthene-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different xanthone derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit topoisomerase II, an enzyme involved in DNA replication . This inhibition can lead to the disruption of cancer cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide (C₂₁H₁₄ClNO₄)

- Structural Difference : Replaces the 4-chloro substituent on the benzamide with a 3-methoxy group.

- The methoxy oxygen can act as a hydrogen-bond acceptor, contrasting with the chloro group’s inductive electron-withdrawing effect.

4-Methyl-N-(9H-xanthen-9-yl)benzamide

- Structural Difference : Substitutes the 4-chloro group with a methyl group.

- Impact : The methyl group increases hydrophobicity and steric bulk, reducing intermolecular halogen bonding but enhancing van der Waals interactions. This compound is commercially available (CAS 6326-06-3) and has been studied for sulfonamide-related applications .

Benzamide Derivatives with Heterocyclic Modifications

4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate

- Structural Difference : Incorporates a piperidine ring linked to a second 4-chlorobenzoyl group.

- Crystal Packing: The piperidine adopts a chair conformation, with O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds forming a sheet structure parallel to the (101) plane. This contrasts with the planar stacking observed in xanthenone derivatives .

4-Chloro-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)benzamide

- Structural Difference : Features a pyridazine-piperazine pharmacophore.

- Application : Such compounds are explored for kinase inhibition or as intermediates in drug discovery. The pyridazine ring introduces additional hydrogen-bonding and π-stacking sites .

Bioactive Benzamide Analogs

HS-152 (4-Chloro-N-((3-(4-methylpiperazine-1-carbonyl)phenyl)carbamoyl)benzamide)

4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide

- Structural Difference: Replaces the xanthenone core with a 1,4-benzodioxane ring.

- Application : Used in Suzuki coupling reactions as a ligand for palladium catalysts, highlighting the role of electron-withdrawing groups in stabilizing metal complexes .

Key Comparative Data

Biological Activity

4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a xanthene core combined with a chlorinated benzamide group , which contributes to its unique chemical properties. The presence of the chlorine atom enhances its reactivity, making it a suitable candidate for various biological applications.

The primary mechanism of action for 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with topoisomerase II , an enzyme crucial for DNA replication and transcription. The compound binds to topoisomerase II, disrupting its function and leading to the inhibition of cell proliferation and survival . This interaction is facilitated through hydrogen bonding and π-stacking interactions with DNA.

Anticancer Properties

Research indicates that 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide exhibits significant anticancer activity . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) . The compound's efficacy was compared to established anticancer drugs like etoposide, demonstrating promising results.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the xanthene core or the benzamide substituents can significantly affect the compound's biological activity. For instance, derivatives with different halogen substitutions or functional groups have shown varying degrees of potency against cancer cell lines. This highlights the importance of molecular structure in determining biological effectiveness .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide against several tumor cell lines using MTT assays. Results indicated that this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to leading chemotherapeutic agents .

- Mechanistic Insights : Further investigations into the mechanism revealed that treatment with 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide led to increased levels of DNA damage markers in treated cells, suggesting that its anticancer effects may be mediated through the induction of genotoxic stress.

Comparative Analysis

The following table summarizes the biological activities and properties of 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide compared to similar compounds:

| Compound | Target | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|---|

| 4-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide | Topoisomerase II | Anticancer | Varies | Significant inhibition in multiple lines |

| 7d | Topoisomerase II | Anticancer | ~5 | Similar structure with different substituents |

| Other Benzamides | Various | Variable | Varies | Different substituents affect reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.